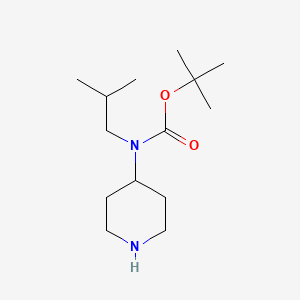
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride, also known as PPCA hydrochloride, is a synthetic molecule that has been used in a variety of research applications. PPCA hydrochloride is a piperidine derivative that has a pyrimidine ring attached to it. It has been used in a variety of scientific studies, including drug discovery, synthesis, and pharmacology. PPCA hydrochloride has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery and synthesis, as well as pharmacology. N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researching various diseases and medical conditions. It has also been used in the synthesis of other compounds, such as peptides, which can be used in drug development.
Mecanismo De Acción
The exact mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride is not completely understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT1A receptor. This receptor is involved in the regulation of a variety of physiological processes, such as mood, anxiety, and appetite. By acting as an agonist at this receptor, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have a wide range of effects on the body.
Biochemical and Physiological Effects
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been found to have an antidepressant effect, helping to alleviate symptoms of depression. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have an anti-inflammatory effect, meaning that it can reduce inflammation. Finally, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have an anticonvulsant effect, meaning that it can reduce the frequency and severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride is that it is a relatively stable compound, making it easy to store and handle in the laboratory. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride is easy to synthesize and has a wide range of biochemical and physiological effects, making it a useful tool for research.
However, there are also some limitations to using N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride in laboratory experiments. One of the main limitations is that it is a synthetic compound, meaning that it is not naturally occurring and therefore not available in large quantities. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride can be toxic at high concentrations, so it is important to use it in the correct concentrations in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride. One potential direction is the development of new drugs based on the compound. N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has a wide range of biochemical and physiological effects, making it a potential candidate for drug development. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride could be used to develop new synthetic methods, such as peptide synthesis, which could be used in drug development. Finally, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride could be used to develop new laboratory techniques, such as high-throughput screening, which could be used to identify new drugs or compounds with potential therapeutic effects.
Métodos De Síntesis
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride can be synthesized through a variety of methods, including the use of an amide coupling reaction. This reaction involves the reaction of an amine with an acid chloride, resulting in the formation of a piperidine derivative. This reaction is typically carried out in the presence of an acid catalyst and a base, such as pyridine. The reaction results in the formation of a piperidine derivative, which is then hydrolyzed to form N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride.
Propiedades
IUPAC Name |
N-pyrimidin-2-ylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZUSHYWYKDQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)



![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)


![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)


![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
